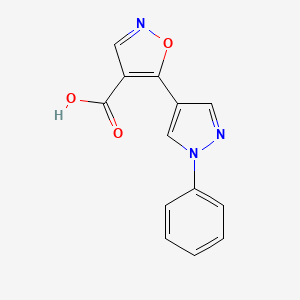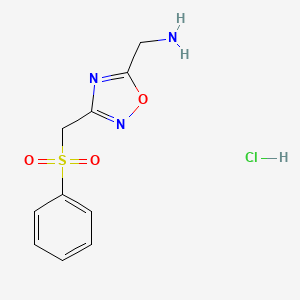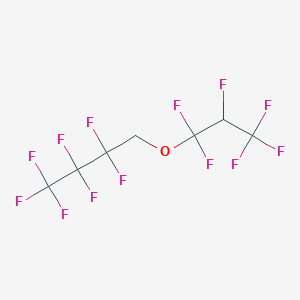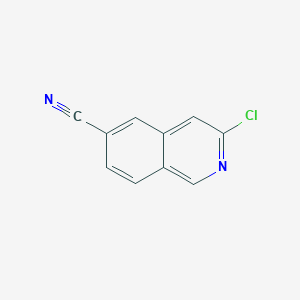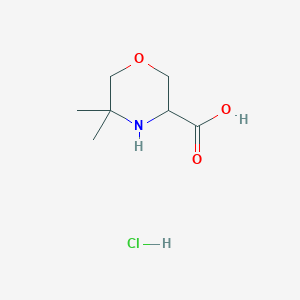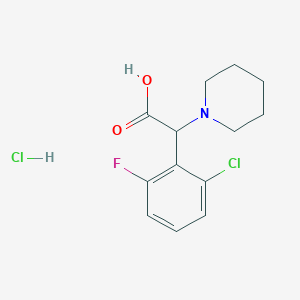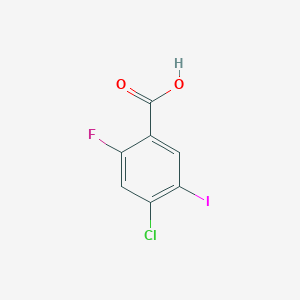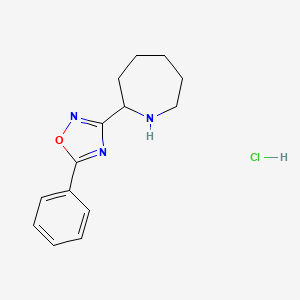
2-(5-苯基-1,2,4-噁二唑-3-基)氮杂环庚烷盐酸盐
描述
2-(5-Phenyl-1,2,4-oxadiazol-3-yl)azepane hydrochloride is a chemical compound with the molecular formula C14H17N3OClH It is known for its unique structure, which includes an oxadiazole ring fused with an azepane ring
科学研究应用
2-(5-Phenyl-1,2,4-oxadiazol-3-yl)azepane hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biological studies to understand the interactions between small molecules and biological macromolecules.
作用机制
Target of Action
Compounds with a similar 1,2,4-oxadiazole structure have been reported to exhibit anti-infective properties .
Mode of Action
1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This could potentially influence their interaction with biological targets.
Result of Action
Related 1,2,4-oxadiazole compounds have been associated with anti-infective activity .
生化分析
Biochemical Properties
2-(5-Phenyl-1,2,4-oxadiazol-3-yl)azepane hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzyme active sites, potentially inhibiting or activating their functions. For instance, it may interact with oxidoreductases, influencing redox reactions within cells. Additionally, its interaction with transport proteins can affect the movement of ions and molecules across cellular membranes .
Cellular Effects
The effects of 2-(5-Phenyl-1,2,4-oxadiazol-3-yl)azepane hydrochloride on cellular processes are profound. This compound can influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, it may modulate the activity of kinases and phosphatases, thereby affecting phosphorylation cascades that regulate cell growth, differentiation, and apoptosis. Furthermore, its impact on gene expression can result in changes in the production of key metabolic enzymes, altering cellular energy balance and biosynthetic pathways .
Molecular Mechanism
At the molecular level, 2-(5-Phenyl-1,2,4-oxadiazol-3-yl)azepane hydrochloride exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor by occupying the active site or allosteric sites, preventing substrate binding and subsequent catalytic activity. Alternatively, it may activate certain enzymes by stabilizing their active conformations. This compound can also influence gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in chromatin structure and gene accessibility .
Temporal Effects in Laboratory Settings
The stability and degradation of 2-(5-Phenyl-1,2,4-oxadiazol-3-yl)azepane hydrochloride over time are critical factors in its experimental use. In laboratory settings, this compound has been observed to maintain its activity for extended periods under controlled conditions. Exposure to light, heat, or reactive chemicals can lead to its degradation, resulting in reduced efficacy. Long-term studies have shown that its effects on cellular function can persist, with potential cumulative impacts on cell viability and function .
Dosage Effects in Animal Models
In animal models, the effects of 2-(5-Phenyl-1,2,4-oxadiazol-3-yl)azepane hydrochloride vary with dosage. At low doses, it may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme modulation or gene expression changes. At higher doses, toxic effects can be observed, including cellular damage, oxidative stress, and disruption of normal metabolic processes. Threshold effects are critical to determine the safe and effective dosage range for experimental and potential therapeutic applications .
Metabolic Pathways
2-(5-Phenyl-1,2,4-oxadiazol-3-yl)azepane hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biotransformation. It may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites with distinct biological activities. These metabolic processes can influence the compound’s overall efficacy and toxicity, as well as its impact on metabolic flux and metabolite levels within cells .
Transport and Distribution
The transport and distribution of 2-(5-Phenyl-1,2,4-oxadiazol-3-yl)azepane hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes, accumulating in particular cellular compartments or tissues. Its distribution is influenced by factors such as lipophilicity, molecular size, and the presence of specific binding sites. Understanding these transport mechanisms is crucial for optimizing its experimental use and potential therapeutic applications .
Subcellular Localization
The subcellular localization of 2-(5-Phenyl-1,2,4-oxadiazol-3-yl)azepane hydrochloride is essential for its activity and function. This compound may be directed to specific organelles, such as the mitochondria, nucleus, or endoplasmic reticulum, through targeting signals or post-translational modifications. Its localization can affect its interaction with biomolecules and its overall biochemical effects. For instance, mitochondrial localization may influence cellular energy metabolism, while nuclear localization can impact gene expression and chromatin structure .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Phenyl-1,2,4-oxadiazol-3-yl)azepane hydrochloride typically involves the formation of the oxadiazole ring followed by the introduction of the azepane moiety. One common method involves the reaction of 2-amino-1,3,4-oxadiazole with phenyl isocyanate to form the intermediate, which is then cyclized to produce the desired oxadiazole ring. The azepane ring is introduced through a nucleophilic substitution reaction using an appropriate azepane derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
化学反应分析
Types of Reactions
2-(5-Phenyl-1,2,4-oxadiazol-3-yl)azepane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the azepane ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while reduction may produce amine derivatives .
相似化合物的比较
Similar Compounds
2-(1,2,4-Oxadiazol-5-yl)aniline: Similar in structure but with an aniline moiety instead of an azepane ring.
5-Phenyl-1,3,4-oxadiazole: Lacks the azepane ring, making it less complex.
Uniqueness
2-(5-Phenyl-1,2,4-oxadiazol-3-yl)azepane hydrochloride is unique due to the presence of both the oxadiazole and azepane rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its ability to interact with various molecular targets, making it a versatile compound in research and industrial applications .
属性
IUPAC Name |
3-(azepan-2-yl)-5-phenyl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O.ClH/c1-3-7-11(8-4-1)14-16-13(17-18-14)12-9-5-2-6-10-15-12;/h1,3-4,7-8,12,15H,2,5-6,9-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVWGQGJYBVORD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)C2=NOC(=N2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{[Amino(pyridin-4-yl)methylidene]amino}urea](/img/structure/B1471071.png)

![Methyl 5-[4-(benzyloxy)phenyl]pyridine-2-carboxylate](/img/structure/B1471075.png)

![[3-(phenoxymethyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride](/img/structure/B1471078.png)
